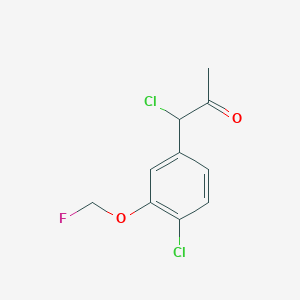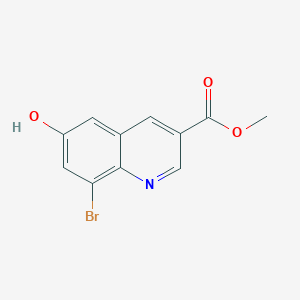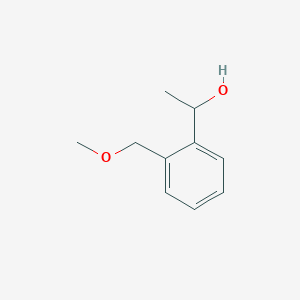![molecular formula C9H8N2O B14036155 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and oxazine precursors.
Formation of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using reagents such as ethynyl magnesium bromide.
Cyclization: The final step involves cyclization to form the fused ring structure, which can be achieved under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring.
Substitution: Substitution reactions, particularly at the ethynyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the ethynyl position.
Aplicaciones Científicas De Investigación
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Mecanismo De Acción
The mechanism by which 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The ethynyl group may play a crucial role in binding to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Uniqueness
Compared to similar compounds, 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine stands out due to the presence of the ethynyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
7-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H8N2O/c1-2-7-5-8-9(11-6-7)12-4-3-10-8/h1,5-6,10H,3-4H2 |
Clave InChI |
FFDFLEAMTRKUKU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(N=C1)OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)



![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)


![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)


